Kinetin hydrochloride

描述

Kinetin hydrochloride is a synthetic plant hormone that belongs to the cytokinin class. It is known for its ability to promote cell division and growth in plants. This compound is widely used in plant tissue culture to induce callus formation and regenerate shoot tissues. It was originally isolated from autoclaved herring sperm DNA and has since been found to occur naturally in the DNA of various organisms, including humans and plants .

准备方法

Synthetic Routes and Reaction Conditions: Kinetin hydrochloride can be synthesized by dissolving kinetin in a solution of hydrochloric acid. The process involves dissolving 21.5 mg of kinetin in 1 ml of 1N sodium hydroxide, then bringing the solution to 10 ml with molecular biology grade water to achieve a final concentration of 10 mM. The solution is then sterilized by filtration and stored at -20°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of kinetin from natural sources such as seaweed, followed by its conversion to the hydrochloride form. The process includes purification steps to ensure high purity and quality of the final product .

化学反应分析

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄), kinetin hydrochloride undergoes cleavage to release adenine and a furfural-derived aldehyde. This reaction was pivotal in its initial identification, as detected via chromatography and spectral analysis .

Mechanism :

-

Protonation of the purine ring at N⁷ or N⁹.

-

Nucleophilic attack by water at the C⁸ position, leading to imidazole ring opening.

-

Final hydrolysis yields adenine and 5-(hydroxymethyl)furfural .

Enzymatic Degradation by Cytokinin Dehydrogenase (CKX)

CKX enzymes catalyze the oxidative cleavage of kinetin’s N⁶ side chain, producing adenine and a furan-2-ylmethanamine aldehyde. This reaction involves flavin adenine dinucleotide (FAD) as a cofactor .

Kinetic Parameters for ZmCKX1 (Maize CKX):

| Substrate | (s⁻¹) | (μM) | (μM⁻¹s⁻¹) |

|---|---|---|---|

| Kinetin | 1.90 ± 0.04 | 84.9 ± 6.1 | 0.022 |

| trans-Zeatin | – | 14 † | – |

| Isopentenyladenine | 40.0 ± 2.8 | 1.0 ± 0.6 | 40.0 |

Data from stopped-flow spectrophotometry and Q-TOF MS/MS .

†Incomplete hydrolysis due to stable imine intermediates .

Key steps :

-

Reductive half-reaction : FAD is reduced by kinetin, forming a charge-transfer complex.

-

Oxidative half-reaction : Electron transfer to an acceptor (e.g., Cu²⁺/imidazole) regenerates FAD .

Electrochemical Reactions

This compound participates in redox reactions via its adenine moiety:

-

ROS scavenging : Forms a Cu(II)-kinetin complex, accelerating superoxide dismutation .

-

Antioxidant activity : Reduces Fe³⁺ in FRAP assays (EC₅₀: 0.35 mM) .

Interaction with Plant Hormonal Pathways

While not a direct chemical reaction, this compound modulates endogenous phytohormones:

-

Gibberellin (GA) synthesis : Upregulates GA₁ and GA₄ under salt stress .

-

Salicylic acid (SA) induction : Enhances free SA levels by 2.5-fold in soybean under 100 mM NaCl .

Stability and Degradation Products

科学研究应用

Agricultural Applications

Kinetin is widely recognized for its role as a plant growth regulator (PGR). Its applications in agriculture focus on enhancing growth, yield, and stress tolerance among crops.

Growth Promotion and Yield Enhancement

- Mechanism : Kinetin promotes cell division and growth by influencing various physiological processes, including photosynthesis and nutrient uptake.

- Crop Responses : Studies have shown that kinetin application can significantly increase the growth rate, yield, and quality of several crops. For instance:

- In soybean, kinetin enhanced the biosynthesis of gibberellins (GAs), leading to improved growth even under saline conditions. Maximum levels of GA1 and GA4 were recorded at 5 μM kinetin application, showcasing its effectiveness in mitigating salt stress effects .

- In maize seedlings exposed to arsenic stress, kinetin improved biomass and chlorophyll content while enhancing antioxidant enzyme activities (catalase, peroxidase, superoxide dismutase), thus alleviating arsenic toxicity .

Stress Mitigation

Kinetin has been shown to enhance plant resilience against abiotic stresses such as salinity, drought, and heavy metals:

- A study demonstrated that foliar application of kinetin increased crop tolerance to salinity and heavy metal stress by enhancing the nonenzymatic antioxidant system .

- Kinetin's role in stomatal regulation also aids gas exchange under stress conditions, improving CO2 assimilation .

Medical Applications

Kinetin's potential therapeutic effects have been explored in various medical contexts, particularly concerning cancer and neuroprotection.

Anti-Cancer Properties

Research indicates that kinetin exhibits cytotoxic effects against several cancer cell lines:

- In vitro studies have shown that kinetin riboside can induce apoptosis in human cancer cell lines including leukemia, melanoma, and breast cancer cells. The compound's ability to suppress cellular signaling pathways contributes to its anti-cancer efficacy .

- Animal studies have demonstrated that kinetin can inhibit tumor growth in models of melanoma and myeloma .

Neuroprotective Effects

The neuroprotective potential of kinetin has been evaluated in models of neurodegenerative diseases:

- In Alzheimer's disease models, kinetin improved memory and learning abilities while reducing aluminum levels in the brain. It also restored acetylcholine levels by inhibiting acetylcholinesterase activity .

- However, results regarding its effects on Parkinson's disease have been mixed; some studies reported no significant protective effects on dopaminergic neurons .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Agricultural Growth | Enhances growth rates and yields; effective against abiotic stresses like salinity and drought |

| Cancer Research | Induces apoptosis in various cancer cell lines; inhibits tumor growth in animal models |

| Neuroprotection | Improves cognitive functions in Alzheimer's models; mixed results for Parkinson's disease |

作用机制

The mechanism of action of kinetin hydrochloride involves its binding to specific receptors and enzymes within cells. In plants, kinetin binds to cytokinin receptors, triggering a cascade of signaling pathways that promote cell division and growth . In mammalian cells, kinetin exerts its protective effects by binding to adenine phosphoribosyltransferase and adenosine receptors, which play key roles in cellular metabolism and stress response .

相似化合物的比较

Kinetin hydrochloride is similar to other cytokinins such as zeatin and N,N’-diphenyl urea. kinetin is unique in its ability to promote cell division and growth in a wide range of organisms, including plants and humans . Zeatin, another naturally occurring cytokinin, is primarily found in maize and coconut milk and is known for its role in plant development . N,N’-diphenyl urea is a synthetic cytokinin that has been detected in various plant extracts and is used to promote cell division .

Similar Compounds

- Zeatin

- N,N’-diphenyl urea

- Isopentenyl adenine

- Trans-zeatin

- Cis-zeatin

- Dihydrozeatin

生物活性

Kinetin hydrochloride, a cytokinin, is known for its diverse biological activities, particularly in plant biology and potential therapeutic applications in humans. This article explores its mechanisms of action, effects on cellular processes, and implications for health, supported by various studies and data.

Overview of this compound

Kinetin (N6-furfuryladenine) was first discovered as a plant hormone that promotes cell division and growth. Beyond its role in plants, recent research has highlighted its potential benefits in mitigating oxidative stress and inflammation in animal models, suggesting its utility in treating various conditions.

Kinetin's biological activity is primarily attributed to its ability to modulate cellular signaling pathways, particularly those involved in cell survival, apoptosis, and oxidative stress responses.

- Cytokinin Receptor Interaction : Kinetin acts as a ligand for cytokinin receptors, influencing gene expression related to cell division and differentiation. It is converted into active ribotides that interact with histidine kinase receptors, initiating downstream signaling cascades that promote cell survival and inhibit programmed cell death (PCD) .

- Oxidative Stress Reduction : Kinetin exhibits antioxidant properties by enhancing the activity of various antioxidative enzymes such as glutathione peroxidase (GPX) and catalase (CAT). Studies show that kinetin can significantly increase GPX activity by up to 147% compared to control groups .

- Regulation of Apoptosis : In models of cisplatin-induced hepatotoxicity, kinetin has been shown to restore normal levels of caspase-3 and AKT gene expression, which are critical in the apoptotic pathway . This suggests that kinetin may protect against cell death induced by oxidative stress.

Table 1: Summary of Key Studies on this compound

Case Studies

- Cisplatin-Induced Hepatotoxicity : In a study involving Wistar rats, kinetin was administered at varying doses alongside cisplatin. The results indicated that higher doses of kinetin (0.5 mg/kg and 1 mg/kg) significantly reduced liver enzyme levels associated with damage, demonstrating its protective effects against chemotherapy-induced toxicity .

- Familial Dysautonomia : A clinical trial assessed the impact of kinetin on carriers of the IKBKAP mutation linked to familial dysautonomia. The study found that oral administration increased IKBKAP mRNA levels in leukocytes, suggesting a potential role for kinetin in correcting splicing defects associated with this condition .

属性

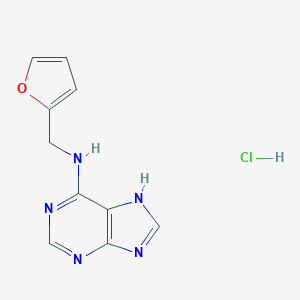

IUPAC Name |

N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKPHTIEFMEGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。